molecular formula C14H12N6O2 B11079938 N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide

N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide

Cat. No.: B11079938
M. Wt: 296.28 g/mol
InChI Key: JZIQCSREXMBMBQ-UHFFFAOYSA-N
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Description

N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide is a complex organic compound that features a benzoimidazole core, a furazan ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide typically involves multiple steps. One common method involves the initial formation of the benzoimidazole core, followed by the introduction of the furazan ring and the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Formation of Benzoimidazole Core: This step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Furazan Ring: The furazan ring can be introduced through a nitration reaction followed by reduction and cyclization.

    Attachment of Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and acetamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide involves its interaction with specific molecular targets. The benzoimidazole core can bind to enzymes or receptors, modulating their activity. The furazan ring and acetamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
  • N-(4-Cyano-1,1’-biphenyl-4-yl)acetamide
  • N-(2-Cyanoethyl)-4-methyl-2-ethylimidazole

Uniqueness

N-{4-[1-(2-Cyano-ethyl)-1H-benzoimidazol-2-yl]-furazan-3-yl}-acetamide is unique due to its combination of a benzoimidazole core, a furazan ring, and an acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N6O2

Molecular Weight

296.28 g/mol

IUPAC Name

N-[4-[1-(2-cyanoethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H12N6O2/c1-9(21)16-13-12(18-22-19-13)14-17-10-5-2-3-6-11(10)20(14)8-4-7-15/h2-3,5-6H,4,8H2,1H3,(H,16,19,21)

InChI Key

JZIQCSREXMBMBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CCC#N

Origin of Product

United States

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